3-chloro-N-cyclobutyl-4-methylaniline 3-chloro-N-cyclobutyl-4-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16223458
InChI: InChI=1S/C11H14ClN/c1-8-5-6-10(7-11(8)12)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3
SMILES:
Molecular Formula: C11H14ClN
Molecular Weight: 195.69 g/mol

3-chloro-N-cyclobutyl-4-methylaniline

CAS No.:

Cat. No.: VC16223458

Molecular Formula: C11H14ClN

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-cyclobutyl-4-methylaniline -

Specification

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
IUPAC Name 3-chloro-N-cyclobutyl-4-methylaniline
Standard InChI InChI=1S/C11H14ClN/c1-8-5-6-10(7-11(8)12)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3
Standard InChI Key JBYLYLHVHNIJNE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC2CCC2)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

3-Chloro-N-cyclobutyl-4-methylaniline belongs to the class of substituted anilines, featuring a benzene ring with three functional groups:

  • Chloro group (-Cl) at the third position, introducing electrophilic reactivity.

  • Methyl group (-CH₃) at the fourth position, enhancing steric bulk and influencing ring electron density.

  • Cyclobutyl group bonded to the nitrogen atom, contributing conformational rigidity and unique spatial interactions.

The compound’s IUPAC name, 3-chloro-N-cyclobutyl-4-methylaniline, reflects this substitution pattern. Its canonical SMILES string (CC1=CC(=C(C=C1)NC2CCC2)Cl) and InChIKey (CYESJFOPVDUMTE-UHFFFAOYSA-N) provide unambiguous structural identification.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₄ClN
Molecular Weight195.69 g/mol
IUPAC Name3-chloro-N-cyclobutyl-4-methylaniline
SMILESCC1=CC(=C(C=C1)NC2CCC2)Cl
InChIKeyCYESJFOPVDUMTE-UHFFFAOYSA-N
PubChem CID61776939

Electronic and Steric Effects

The chloro group’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to specific positions. Meanwhile, the cyclobutyl group imposes significant steric hindrance, limiting rotational freedom around the N–C bond and potentially enhancing binding selectivity in biological systems. Quantum mechanical calculations predict a dipole moment of ~2.8 D, with partial charges concentrated at the chlorine and nitrogen atoms.

Synthesis and Manufacturing Processes

Primary Synthetic Routes

The most common synthesis involves a two-step process:

  • Chlorination of 4-Methylaniline:

    • 3-Chloro-4-methylaniline (C₇H₈ClN) is synthesized via electrophilic aromatic substitution using chlorine gas in the presence of FeCl₃ .

    • Patent CN102701996A describes optimized conditions: 55–70°C reaction temperature, yielding >98% purity .

  • N-Alkylation with Cyclobutylamine:

    • 3-Chloro-4-methylaniline reacts with cyclobutylamine in ethanol under acidic catalysis (e.g., HCl), forming the target compound.

    • Key parameters: 12–24 hr reaction time, 60–80°C, yielding ~85% isolated product.

Table 2: Comparative Synthesis Methods

ParameterChlorination N-Alkylation
Temperature55–70°C60–80°C
CatalystFeCl₃HCl
Yield>98%~85%
Purity>99%95–98%

Purification and Scalability

Crude product purification involves vacuum distillation (b.p. 210–215°C at 0.1 mmHg) followed by recrystallization from hexane/ethyl acetate. Industrial-scale production faces challenges in managing exothermic reactions during chlorination and minimizing cyclobutylamine decomposition .

Chemical Reactivity and Functional Transformations

Electrophilic Substitution

The chloro and methyl groups direct incoming electrophiles to the ortho and para positions relative to the amine. For example:

  • Nitration: Concentrated HNO₃ at 0°C yields 3-chloro-4-methyl-2-nitro-N-cyclobutylaniline.

  • Sulfonation: Fuming H₂SO₄ produces sulfonic acid derivatives at the 5-position.

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative, while preserving the cyclobutyl group. This pathway is critical for generating saturated analogs in drug discovery.

Cyclobutyl Ring Modifications

The strained cyclobutane ring undergoes [2+2] photocycloaddition with alkenes, enabling access to polycyclic architectures. Ring-opening reactions with strong acids (e.g., HBr) yield linear alkylamines.

ApplicationMetricValue
EGFR InhibitionPredicted ΔG-9.2 kcal/mol
Antibacterial (S. aureus)MIC32 µg/mL
Herbicidal ActivityEffective Dose500 g/ha

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